![molecular formula C19H21ClN2O2 B5877912 N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell survival, and proliferation.
Mecanismo De Acción
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes. N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 inhibits the phosphorylation of IκBα by IKK, thereby preventing its degradation and subsequent activation of NF-κB.
Biochemical and Physiological Effects
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell survival, and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 is a potent inhibitor of NF-κB activation and has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have advantages in lab experiments, including its ability to inhibit the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. However, there are also limitations to the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in lab experiments, including its potential cytotoxicity and off-target effects.
Direcciones Futuras
There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082. One potential direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in various diseases, including cancer, inflammatory disorders, and infectious diseases. Additionally, the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in combination with other therapeutics may be explored to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 can be synthesized using a multistep process starting from 3,4-dimethylbenzoic acid. The first step involves the conversion of 3,4-dimethylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-chloro-5-nitroaniline in the presence of a base to obtain 2-chloro-5-nitro-N-(3,4-dimethylphenyl)benzamide. The nitro group is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 2-chloro-N-(3,4-dimethylphenyl)benzamide. The final step involves the acylation of the amine group using butyric anhydride to obtain N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082.
Aplicaciones Científicas De Investigación
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and infectious diseases. The compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various genes that play a role in inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been shown to suppress the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-4-5-18(23)21-15-8-9-16(20)17(11-15)22-19(24)14-7-6-12(2)13(3)10-14/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPFKERKHWNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

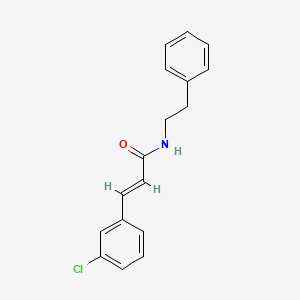
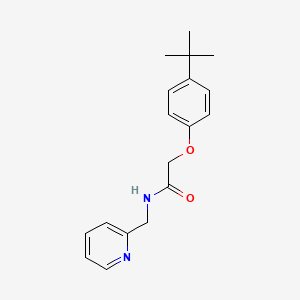
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
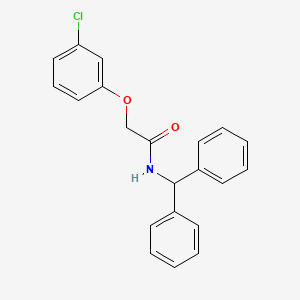
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)

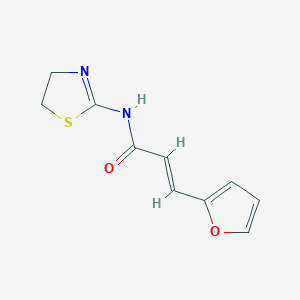
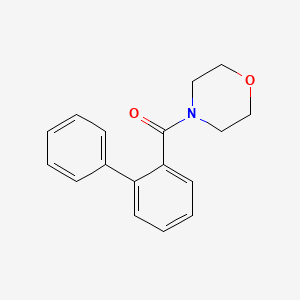
![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)